molecular formula C17H14ClNO3 B160317 4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one CAS No. 139122-17-1

4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one

Cat. No. B160317
M. Wt: 315.7 g/mol
InChI Key: QXZUSCSOBQPDPX-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the CAS Registry Number 139122-17-1 . It is also known as 2-(3-chloro-2-oxoindolin-4-yl)ethyl benzoate .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. Isochroman was synthesized from phenyl ethanol by inner molecular Friedel-Crafts alkylation reaction. The intermediate of Ropinirole 4-[2-(benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indolin-2-one was prepared from isochroman by ring opening, salt formation, hydrolysis, nitrostyrene formation, and Royer reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be found on various chemical databases .

Safety And Hazards

The safety data sheet (SDS) for this compound provides information on its hazards, handling, storage, and emergency measures. It is recommended to refer to the SDS for detailed safety and hazard information .

properties

IUPAC Name

2-(3-chloro-2-oxo-1,3-dihydroindol-4-yl)ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c18-15-14-11(7-4-8-13(14)19-16(15)20)9-10-22-17(21)12-5-2-1-3-6-12/h1-8,15H,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXZUSCSOBQPDPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCCC2=C3C(C(=O)NC3=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50433925
Record name 2-(3-Chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one

CAS RN

139122-17-1
Record name 4-[2-(Benzoyloxy)ethyl]-3-chloro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139122-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Chloro-2-oxo-2,3-dihydro-1H-indol-4-yl) ethyl benzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139122171
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-Chloro-2-oxo-2,3-dihydro-1H-indol-4-yl)ethyl benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50433925
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3-chloro-2-oxo-2,3-dihydro-1H-indol-4-yl) ethyl benzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.104.948
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